5-Hydroxy-2-(hydroxymethyl)benzimidazole CYP3A4 Inhibition Potency vs. 2-Hydroxymethylbenzimidazole
The target compound exhibits a markedly lower IC50 for CYP3A4 inhibition (690 nM) compared to the structurally related 2-hydroxymethylbenzimidazole (no inhibition observed up to 10 µM), highlighting the critical role of the 5-hydroxy substituent in enhancing enzyme affinity [1][2]. This difference is attributed to an additional hydrogen-bonding interaction with the enzyme's active site [1].
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | 690 nM |
| Comparator Or Baseline | 2-Hydroxymethylbenzimidazole (>10,000 nM, no inhibition detected) |
| Quantified Difference | >14.5-fold lower IC50 |
| Conditions | Human recombinant CYP3A4, testosterone 6β-hydroxylase assay |
Why This Matters
This differential CYP3A4 inhibition profile is crucial for medicinal chemistry programs aiming to mitigate potential drug-drug interactions or design prodrugs with altered metabolic stability.
- [1] BindingDB. (n.d.). Affinity Data for CHEMBL3527048 (BDBM50088503). Retrieved from w.bindingdb.org. View Source
- [2] Aubry, A., Brembilla, A., Faivre, V., & Lochon, P. (1998). 2-Hydroxymethylbenzimidazole. Acta Crystallographica Section C, 54(11), 1599-1601. View Source
